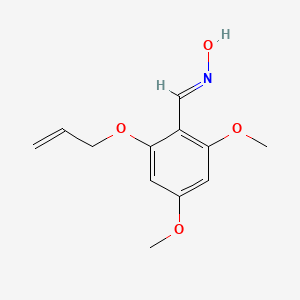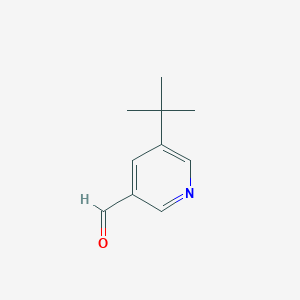
5-(tert-Butyl)nicotinaldehyde
Overview
Description
5-(tert-Butyl)nicotinaldehyde, also known as 5-(tert-Butyl)picolinaldehyde, is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is also known by other names such as 5-tert-Butylpyridine-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butyl)nicotinaldehyde includes a tert-butyl group attached to a pyridine ring at the 5-position . The compound also contains a carbonyl group, contributing to its aldehyde classification .Scientific Research Applications
Synthesis and Biosynthesis Applications
Biosynthesis of Key Intermediates : 5-(tert-Butyl)nicotinaldehyde or related compounds have been utilized in biosynthesis. For example, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, is a key intermediate for synthesizing atorvastatin and rosuvastatin. Studies have explored the biosynthesis of such intermediates using carbonyl reductase from Rhodosporidium toruloides in various media to enhance yield and efficiency (Liu et al., 2018).
Production in Biotechnological Processes : The biotechnological production of tert-butyl intermediates, such as (3R,5S)-CDHH, has been achieved with high efficiency and enantioselectivity. This is crucial for applications in the pharmaceutical industry, where specific chirality is often required for drug effectiveness (Zhang et al., 2019).
Chemical Synthesis and Properties
Synthesis of Nitroxides : Studies have shown that tert-butyl groups can be used in the synthesis of nitroxides, important in biophysics and biomedical research. For example, highly strained nitroxides with tert-butyl groups have been synthesized and studied for their thermal stability and resistance to chemical reduction (Zhurko et al., 2020).
Development of Antioxidant Agents : Derivatives of tert-butyl groups have been synthesized for their potential antioxidant properties. For instance, the creation of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties has shown significant free-radical scavenging ability (Shakir et al., 2014).
Magnetic Materials and Structural Studies
Application in Magnetic Materials : The formation of complexes with 5-tert-butyl-1,3-phenylene bis(tert-butyl nitroxide) and rare-earth metals resulted in linear chains with magnetic properties. This has implications for developing single-chain magnetic materials (Ito et al., 2022).
Structural Analysis in Solution : The molecular structures of 4-tert-butylpyrazoles have been analyzed using X-ray, NMR, and calorimetric studies. These studies help understand the structural effects of tert-butyl substituents in various chemical contexts (Trofimenko et al., 2001).
Future Directions
The future directions for 5-(tert-Butyl)nicotinaldehyde could involve further exploration of its synthesis, chemical reactions, and potential applications. As antimicrobial resistance becomes a growing concern, new compounds like 5-(tert-Butyl)nicotinaldehyde could be explored for their potential antimicrobial activity .
properties
IUPAC Name |
5-tert-butylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-4-8(7-12)5-11-6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGYHWGVQQVLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)nicotinaldehyde | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

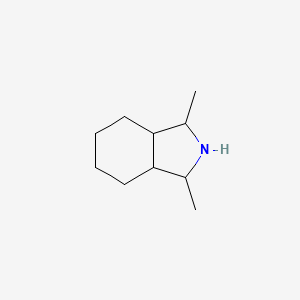
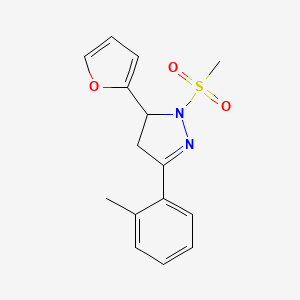
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

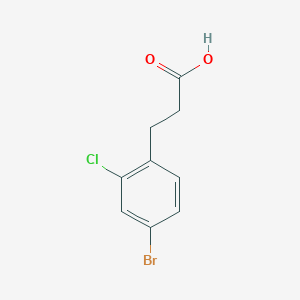
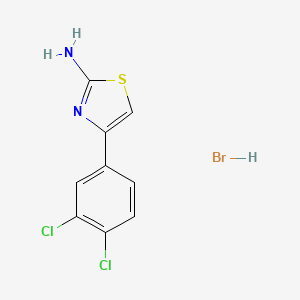
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
